methyl 2-fluoro-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-fluoro-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a fluorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoroaniline with glyoxal in the presence of ammonium acetate, followed by esterification with methanol. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-fluoro-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This leads to the modulation of biological pathways and the inhibition of target enzymes, resulting in therapeutic effects .
Comparison with Similar Compounds
- Methyl 4-imidazolecarboxylate
- Methyl 1-methylimidazole-5-carboxylate
- Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate
Comparison: Methyl 2-fluoro-1H-imidazole-5-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced stability, higher binding affinity to biological targets, and improved pharmacokinetic properties .
Properties
Molecular Formula |
C5H5FN2O2 |
---|---|
Molecular Weight |
144.10 g/mol |
IUPAC Name |
methyl 2-fluoro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C5H5FN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8) |
InChI Key |
TWHYMJGCJMJVSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N1)F |
Origin of Product |
United States |
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